4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Overview
Description
4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Research : This compound has a planar structure without significant – interactions, making it of interest in chemical research (Machado et al., 2007).
Potential in Cancer Research : It was synthesized and screened for growth-inhibitory activity against cancer cell lines, although it was found to be less potent than other compounds (McCarroll et al., 2010).
Antimicrobial Applications : The compound has shown potential as a novel antimicrobial agent (Keshk et al., 2008).
Use in Determining Absolute Configurations : Diastereo-enriched substituted versions of this compound have been used to determine the absolute configurations of synthetic 2,2′-binaphthalenes (Baker et al., 2000).
Diabetes Research : A related compound, Isopropyl-4-(3-cyano-5-(quinoxalin-6-yl)pyridine-2-yl)piperazine-1-carboxylate, was identified as a novel cyanopyridine derivative for further optimization in type 2 diabetes research (Sharma et al., 2011).
Anti-Tubercular and Antifungal Activity : Quinoline-appended triazoles, similar to the compound , showed promising anti-tubercular and antifungal activity, suggesting potential as novel therapeutic agents (Nesaragi et al., 2021).
properties
IUPAC Name |
4-propan-2-yl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)14-9-18-15(17-14)13-8-7-11-5-3-4-6-12(11)16-13/h3-8,10,14H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYFOHSQUOJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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